molecular formula C25H24N2O3S3 B2820596 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-36-2

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2820596
CAS RN: 868676-36-2
M. Wt: 496.66
InChI Key: PLMBOMPJQAHCBX-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C25H24N2O3S3 and its molecular weight is 496.66. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds structurally related to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide exhibit promising anticancer activity. For instance, derivatives of celecoxib, a well-known anti-inflammatory drug, have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives have been evaluated for their anticancer activity against human tumor cell lines, highlighting their potential to be developed into therapeutic agents (Küçükgüzel et al., 2013). Another study focused on dibenzothiazines, introducing a novel heterocycle with antiproliferative activity targeting tubulin dynamics, which could be promising for cancer therapy (Guerra et al., 2021).

Antimicrobial and Antifungal Effects

Sulfonylcarbamimidic azides derived from sulfonyl chlorides have been explored for their potential antibacterial and antifungal activities. These compounds show promise in creating new treatments for various bacterial and fungal infections, demonstrating the versatility of sulfonamide-based molecules in addressing different microbial challenges (PeetNorton et al., 1987).

Enzyme Inhibition for Therapeutic Applications

Compounds related to the query molecule have been evaluated for their ability to inhibit specific enzymes, offering potential therapeutic benefits. For example, benzothiazole-piperazinesulfonamide conjugates have shown significant acetylcholinesterase inhibitory activity, which could be beneficial in treating conditions like Alzheimer's disease (Rao et al., 2019). Additionally, certain sulfonamide derivatives have been identified as potent α-glucosidase and acetylcholinesterase inhibitors, highlighting their potential in managing diabetes and Alzheimer's disease, respectively (Abbasi et al., 2019).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S3/c1-16-11-12-18-21(15-16)32-25(23(18)24-26-19-9-5-6-10-20(19)31-24)27-22(28)13-14-33(29,30)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMBOMPJQAHCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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